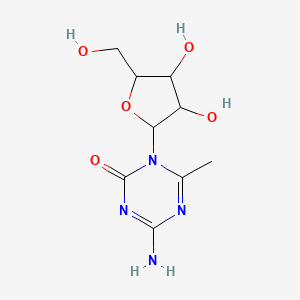

6-Methyl-5-azacytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

105330-94-7 |

|---|---|

Molecular Formula |

C9H14N4O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one |

InChI |

InChI=1S/C9H14N4O5/c1-3-11-8(10)12-9(17)13(3)7-6(16)5(15)4(2-14)18-7/h4-7,14-16H,2H2,1H3,(H2,10,12,17)/t4-,5-,6-,7-/m1/s1 |

InChI Key |

PHHKGVIFQLKTNV-DBRKOABJSA-N |

Isomeric SMILES |

CC1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

CC1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Methyl-5-azacytidine: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methyl-5-azacytidine is a cytidine analog and a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] While specific research on this compound is limited, its mechanism of action is understood to be analogous to its well-studied counterpart, 5-azacytidine. This guide provides a comprehensive overview of the presumed mechanism of action of this compound, drawing heavily on the extensive research conducted on 5-azacytidine. The core mechanism involves its incorporation into DNA and RNA, leading to the covalent trapping and subsequent degradation of DNMTs. This results in global DNA hypomethylation, reactivation of silenced tumor suppressor genes, and induction of apoptosis. This document details the molecular pathways involved, summarizes available quantitative data, provides exemplary experimental protocols, and includes visualizations to elucidate the complex mechanisms.

Core Mechanism of Action: DNA Methyltransferase Inhibition

The primary mechanism of action of this compound, much like 5-azacytidine, is the inhibition of DNA methyltransferases (DNMTs).[1][3][4] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification that often leads to gene silencing, particularly when it occurs in promoter regions of tumor suppressor genes.[3][4]

The process of DNMT inhibition by azacytidine analogs can be summarized as follows:

-

Cellular Uptake and Activation: this compound, being a nucleoside analog, is transported into the cell. It is then phosphorylated to its active triphosphate form.

-

Incorporation into Nucleic Acids: The triphosphate analog is incorporated into newly synthesized DNA and RNA during replication and transcription, respectively.[3][4]

-

Covalent Trapping of DNMTs: When a DNMT attempts to methylate the incorporated this compound within the DNA strand, a stable and irreversible covalent bond is formed between the enzyme and the drug molecule.[3]

-

DNMT Depletion: This covalent adduct traps the DNMT, leading to its degradation via the proteasomal pathway.[5] The depletion of active DNMTs prevents the maintenance of methylation patterns during subsequent rounds of DNA replication.

-

DNA Hypomethylation and Gene Reactivation: The passive loss of methylation patterns leads to global DNA hypomethylation. This can result in the re-expression of previously silenced genes, including tumor suppressor genes, which can in turn inhibit cancer cell growth and promote apoptosis.[3][6][7]

Signaling Pathways and Cellular Consequences

The inhibition of DNMTs by this compound is expected to trigger a cascade of downstream cellular events and affect multiple signaling pathways. Based on studies with 5-azacytidine, the following pathways are likely to be impacted:

DNA Damage Response and Apoptosis

The formation of DNMT-DNA adducts is recognized by the cell as a form of DNA damage, triggering the DNA damage response (DDR).

-

ATR-Mediated Signaling: Studies on 5-azacytidine have shown the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key sensor of DNA replication stress.[8] This leads to the phosphorylation of downstream targets like CHK1, initiating cell cycle arrest to allow for DNA repair.

-

Induction of Apoptosis: If the DNA damage is extensive and cannot be repaired, the DDR can trigger apoptosis (programmed cell death). This can occur through both caspase-dependent and -independent pathways. 5-azacytidine has been shown to induce the cleavage of caspases 8 and 9 and the upregulation of pro-apoptotic proteins like Bax, Puma, and Noxa.[8]

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 5. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Methylation Changes Following 5-azacitidine Treatment in Patients with Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

6-Methyl-5-azacytidine in Epigenetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-azacytidine is a nucleoside analogue and a putative DNA methyltransferase (DNMT) inhibitor with potential applications in epigenetic research and cancer therapy. As a derivative of the well-characterized epigenetic drug 5-azacytidine, it shares a similar mechanism of action centered on the inhibition of DNA methylation, a key epigenetic modification involved in gene silencing. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and known biological effects. Due to the limited availability of specific data for this compound, this guide extensively leverages information from its parent compound, 5-azacytidine, to provide detailed experimental protocols and insights into its potential effects on cellular signaling pathways. This document aims to serve as a valuable resource for researchers investigating novel epigenetic modulators.

Introduction to this compound

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, play a crucial role in normal development and disease. DNA methylation, the addition of a methyl group to the C5 position of cytosine, is a fundamental epigenetic mark that is critical for gene silencing and genomic stability.[1] Aberrant DNA methylation patterns are a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[2]

The development of DNA methyltransferase (DNMT) inhibitors has provided a therapeutic strategy to reverse these aberrant epigenetic changes. 5-Azacytidine and its deoxy derivative, decitabine, are the most well-known DNMT inhibitors used in the clinic.[1] this compound is a structural analog of 5-azacytidine, and like its parent compound, it is recognized as a potent DNMT inhibitor.[3] The introduction of a methyl group at the 6th position of the azacytosine ring may alter its chemical and biological properties, including its stability, conformational preferences, and efficacy.

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: 4-amino-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methyl-1,3,5-triazin-2(1H)-one

-

CAS Number: 105330-94-7

-

Molecular Formula: C₉H₁₄N₄O₅

-

Molecular Weight: 258.23 g/mol

Synthesis: The synthesis of this compound has been described through two primary methods: the isocyanate procedure and the trimethylsilyl method.[3] A common approach involves the condensation of a silylated 6-methyl-5-azacytosine with a protected ribofuranose derivative.[3]

Mechanism of Action

As a nucleoside analog, this compound is incorporated into DNA during replication. Once incorporated, the nitrogen at the 5-position of the azacytosine ring forms a covalent bond with the catalytic site of DNA methyltransferases (DNMTs).[4] This irreversible trapping of DNMTs on the DNA leads to their degradation via the proteasomal pathway and a subsequent passive loss of methylation patterns during subsequent rounds of DNA replication.[5] The resulting hypomethylation of CpG islands in gene promoter regions can lead to the re-expression of silenced tumor suppressor genes.[1]

Although the primary target is DNA methylation, 5-azacytidine can also be incorporated into RNA, potentially affecting RNA metabolism.[6] It is plausible that this compound may have similar effects.

Mechanism of DNMT Inhibition by this compound.

Quantitative Data on Biological Activity

Quantitative data for this compound is limited. The available information suggests it has antiproliferative activity, though potentially lower than 5-azacytidine.

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| This compound | LoVo/L (Human Colon Carcinoma) | Growth Inhibition | 100 µM | 30% inhibition | [3] |

| This compound | L1210 (Mouse Leukemia) | Growth Inhibition | ≤ 100 µM | No inhibition | [3] |

| This compound | E. coli | Growth Inhibition | 4000 µM | 85% inhibition | [3] |

| 5-Azacytidine | HL-60 (Human Leukemia) | Antiproliferative | IC50 | Significantly lower than 6-methyl analog | [7] |

| 5-Azacytidine | HCT-116 (Human Colon Carcinoma) | Antiproliferative | IC50 (48h) | 1.98 ± 0.29 µM | [8] |

| 5-Azacytidine | Multiple Myeloma Cell Lines | Cytotoxicity | IC50 (72h) | ~0.7–3.2 µmol/L | [9] |

Potential Effects on Signaling Pathways

While specific studies on the signaling pathways affected by this compound are not available, research on 5-azacytidine has shown that its epigenetic modifying effects can influence major cancer-related signaling pathways, including the PI3K/Akt and MAPK pathways.[10][11][12] It is plausible that this compound could have similar downstream effects.

Potential Signaling Pathway Modulation.

Experimental Protocols

Cell Culture Treatment

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-40 mM. Store in small aliquots at -20°C or -80°C.[10]

-

Cell Seeding: Plate cells at a density that will not reach confluency during the treatment period.

-

Treatment: Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 0.5 - 20 µM).[10] Due to the potential instability of azanucleosides in an aqueous solution, it is recommended to replace the medium with freshly prepared drug-containing medium every 24 hours.

-

Duration: Treatment duration can range from 24 hours to several days, depending on the experimental endpoint. For DNA demethylation studies, treatment for 72 hours is common to allow for DNA replication and incorporation of the analog.[10]

DNA Methylation Analysis (Bisulfite Sequencing)

General Workflow for Bisulfite Sequencing.

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a standard DNA extraction kit.

-

Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[2] Commercially available kits are recommended for this step.

-

PCR Amplification: Amplify the target region of interest using primers designed to be specific for the bisulfite-converted DNA (where 'C's are replaced with 'T's, except at CpG sites).

-

Sequencing: Sequence the PCR products directly (Sanger sequencing) or after cloning into a vector. Next-generation sequencing (NGS) platforms can be used for genome-wide analysis.

-

Data Analysis: Align the sequencing reads to the reference genome and quantify the methylation level at each CpG site by comparing the number of 'C' reads to the total number of 'C' and 'T' reads.

Western Blot for Histone Modifications

While the direct effect of this compound on histone modifications is unknown, 5-azacytidine has been shown to alter histone marks such as H3K9me2 and H3K27me3.[13][14]

-

Histone Extraction: Isolate histone proteins from treated and control cells using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay.

-

SDS-PAGE and Transfer: Separate 15-20 µg of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9me2, anti-H3K27me3) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the signal to a loading control such as total Histone H3 or H4.

-

Conclusion and Future Directions

This compound is a promising compound for epigenetic research, acting as a potent DNMT inhibitor. While its mechanism of action is likely analogous to that of 5-azacytidine, there is a clear need for more detailed research to elucidate its specific biological effects. Future studies should focus on:

-

Quantitative analysis of its antiproliferative activity across a broad range of cancer cell lines to determine its IC50 values and spectrum of activity.

-

Head-to-head comparative studies with 5-azacytidine and decitabine to understand the impact of the 6-methyl group on efficacy, stability, and off-target effects.

-

In-depth analysis of its effects on the epigenome , including genome-wide DNA methylation and histone modification profiling.

-

Investigation of its impact on cellular signaling pathways to identify potential synergistic combination therapies.

-

Preclinical in vivo studies to evaluate its therapeutic potential in animal models of cancer.

By addressing these knowledge gaps, the scientific community can better understand the potential of this compound as a tool for epigenetic research and a candidate for novel cancer therapies.

References

- 1. Targeting DNA Methylation for Epigenetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scilit.com [scilit.com]

- 8. brieflands.com [brieflands.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Azacytidine treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Roles of PI3K/AKT/mTOR and MAPK/ERK Signaling Pathways in Human Pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-azacytidine treatment reorganizes genomic histone modification patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Aza-2'-deoxycytidine-mediated reductions in G9A histone methyltransferase and histone H3 K9 di-methylation levels are linked to tumor suppressor gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyl-5-azacytidine: An In-depth Technical Guide on its Core Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-azacytidine is a synthetic analogue of the well-characterized DNA methyltransferase (DNMT) inhibitor, 5-azacytidine. While classified as a potent DNMT inhibitor, research on its specific effects on DNA methylation patterns and its overall biological activity is limited. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of this compound, focusing on its synthesis, conformational properties, and known biological effects. The information presented is primarily derived from a seminal study by Hanna et al. (1997), which remains the most detailed investigation of this compound to date. This document aims to provide a clear and structured resource for researchers interested in this specific cytidine analogue, while also highlighting the significant gaps in our current understanding of its mechanism of action and potential therapeutic applications.

Introduction

DNA methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and genomic stability. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer. The development of inhibitors of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation, has been a key focus of cancer research. 5-Azacytidine and its deoxy derivative, decitabine, are two such inhibitors that have been approved for the treatment of certain hematological malignancies.

This compound is a structural analogue of 5-azacytidine, featuring a methyl group at the 6th position of the azacytosine ring. This modification has been shown to alter its conformational properties and biological activity compared to the parent compound. While also considered a DNMT inhibitor, its efficacy and specific molecular effects appear to differ significantly from 5-azacytidine.

Synthesis of this compound

The synthesis of this compound has been described via two primary methods: the isocyanate procedure and the trimethylsilyl method.[1][2]

Experimental Protocols

2.1.1. Isocyanate Procedure

The isocyanate method involves the reaction of a protected ribosyl isocyanate with acetylguanidine. The general workflow is as follows:

-

Preparation of the Ribosyl Isocyanate: A suitably protected ribose derivative is converted into a ribosyl isocyanate.

-

Reaction with Acetylguanidine: The ribosyl isocyanate is then reacted with acetylguanidine in a suitable solvent such as acetone.

-

Cyclization and Deprotection: The resulting intermediate undergoes cyclization, followed by the removal of protecting groups to yield this compound.

2.1.2. Trimethylsilyl Method

The trimethylsilyl method involves the silylation of 6-methyl-5-azacytosine followed by coupling with a protected ribose derivative. The general workflow is as follows:

-

Silylation of 6-methyl-5-azacytosine: 6-methyl-5-azacytosine is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to produce a silylated intermediate.

-

Coupling with Protected Ribose: The silylated base is then coupled with a protected ribofuranose derivative in the presence of a Lewis acid catalyst, such as stannic chloride.

-

Deprotection: The protecting groups are subsequently removed to yield the final product, this compound.

A schematic representation of the trimethylsilyl synthesis method is provided below:

Effect on DNA Methylation Patterns

Despite being classified as a potent DNA methyltransferase (DNMT) inhibitor, there is a notable lack of published research detailing the specific effects of this compound on DNA methylation patterns.[3][4][5] Unlike its parent compound, 5-azacytidine, for which numerous studies have characterized its impact on global and gene-specific DNA methylation, no such data is currently available for this compound.

Further research is required to:

-

Determine the extent of global DNA demethylation induced by this compound.

-

Identify specific gene promoters or genomic regions that are differentially methylated following treatment.

-

Compare its demethylating activity and specificity to that of 5-azacytidine and other DNMT inhibitors.

Due to the absence of this information, no signaling pathway or experimental workflow diagrams related to DNA methylation can be provided at this time.

Biological Activity and Quantitative Data

The primary investigation into the biological activity of this compound was conducted by Hanna et al. (1997).[1][2] Their findings indicate that this compound exhibits some inhibitory activity against bacterial and cancer cell line growth, although its antitumor activity is significantly lower than that of 5-azacytidine.

In Vitro Efficacy

The following table summarizes the quantitative data on the biological activity of this compound as reported by Hanna et al. (1997).[1][2]

| Organism/Cell Line | Type | Concentration | Effect | Reference |

| E. coli | Bacteria | 4000 µM | 85% growth inhibition | [1][2] |

| LoVoL | Human Colon Carcinoma | 100 µM | 30% growth inhibition | [1][2] |

| L1210 | Murine Lymphocytic Leukemia | ≤ 100 µM | No inhibition | [1][2] |

| WI-L2 | Human B-lymphoblastic Leukemia | ≤ 100 µM | No inhibition | [1] |

| CCRF-CEM | Human T-lymphoblastic Leukemia | ≤ 100 µM | No inhibition | [1] |

| - | Antiviral (in vitro) | ≤ 1 µM | No activity | [1][2] |

Conformational Properties

The study by Hanna et al. (1997) also investigated the conformational properties of this compound using ¹H NMR spectroscopy. Their analysis revealed a preference for the syn conformation around the C-N glycosyl bond, which is in contrast to 5-azacytidine that preferentially adopts the anti conformation.[1][2] These conformational differences may contribute to the observed variations in biological activity between the two compounds.

Discussion and Future Directions

This compound remains a sparsely studied compound. While its synthesis and basic biological activities have been described, its primary mechanism of action, particularly its effect on DNA methylation, is not well understood. The available data suggests that the addition of a methyl group at the 6th position significantly reduces its antitumor potency compared to 5-azacytidine.

Future research should focus on elucidating the molecular pharmacology of this compound. Key areas of investigation include:

-

DNA Methylation Studies: Comprehensive analysis of its impact on DNA methylation patterns in various cancer cell lines using modern techniques such as whole-genome bisulfite sequencing.

-

DNMT Inhibition Assays: In vitro assays to determine its inhibitory activity against specific DNMT isoforms (DNMT1, DNMT3A, and DNMT3B).

-

Mechanism of Action Studies: Investigating its incorporation into DNA and RNA and the stability of the covalent adducts formed with DNMTs.

-

Structure-Activity Relationship Studies: Further exploring how the 6-methyl group influences its interaction with the active site of DNMTs.

A deeper understanding of these aspects will be crucial in determining whether this compound or similar analogues could have any potential utility in epigenetic drug discovery.

Conclusion

This compound is a synthetic nucleoside analogue with reported DNMT inhibitory activity. However, the current body of scientific literature on this compound is limited, with a significant lack of data regarding its specific effects on DNA methylation patterns and its broader biological impact. The available evidence suggests that it is a much less potent anticancer agent than its parent compound, 5-azacytidine. This technical guide provides a summary of the existing knowledge to inform future research into this and other modified cytidine analogues. Further in-depth studies are necessary to fully characterize its molecular mechanisms and to evaluate any potential for therapeutic development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. US20110245485A1 - Process for the synthesis of azacitidine and decitabine - Google Patents [patents.google.com]

- 4. CN102206240A - Process for the synthesis of azacitidine and decitabine - Google Patents [patents.google.com]

- 5. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

The Early Discovery and Development of 6-Methyl-5-azacytidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-azacytidine is a pyrimidine nucleoside analog and a derivative of the well-known epigenetic drug, 5-azacytidine. Like its parent compound, this compound has been investigated for its potential as a DNA methyltransferase (DNMT) inhibitor. This technical guide provides a comprehensive overview of the early discovery and development of this compound, focusing on its synthesis, biological activity, and conformational properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Synthesis of this compound

The initial synthesis of this compound was achieved through two primary methods: the isocyanate procedure and the trimethylsilyl method.[1][2] These approaches are outlined below.

Experimental Protocols

Isocyanate Procedure:

A detailed protocol for the isocyanate procedure is not extensively available in the reviewed literature. This method generally involves the reaction of a suitably protected ribosyl isocyanate with a heterocyclic amine to form the nucleoside.

Trimethylsilyl Method:

The trimethylsilyl method is a common approach for the synthesis of nucleosides. The general steps are as follows:

-

Silylation of the Heterocyclic Base: 6-methyl-5-azacytosine is silylated to increase its solubility and reactivity. This is typically achieved by reacting it with a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalyst like ammonium sulfate.

-

Coupling with a Protected Ribose: The silylated base is then coupled with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is typically carried out in an aprotic solvent like acetonitrile or 1,2-dichloroethane and is catalyzed by a Lewis acid, for instance, trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Deprotection: The protecting groups on the ribose sugar and any remaining silyl groups on the base are removed to yield the final product, this compound. This is often achieved by treatment with a basic solution, such as methanolic ammonia.

-

Purification: The final compound is purified using standard techniques like recrystallization or chromatography.

Biological Activity and Mechanism of Action

This compound is recognized as a potent inhibitor of DNA methyltransferase (DNMT).[3][4] The presumed mechanism of action is analogous to that of 5-azacytidine. Upon incorporation into DNA, the nitrogen at the 5-position of the azacytosine ring forms a covalent bond with the DNMT enzyme, trapping it and leading to its degradation. This results in the passive demethylation of DNA as the cell replicates, which can lead to the re-expression of silenced tumor suppressor genes.

In Vitro Activity

Early studies have demonstrated the biological activity of this compound in various in vitro models. However, its potency appears to be lower than that of its parent compound, 5-azacytidine.[1]

Quantitative Data Summary

| Parameter | Value | Cell Line/Organism | Concentration | Reference |

| Inhibition of Growth | 85% | E. coli | 4000 µM | [1][2] |

| 30% | LoVoL (human colon carcinoma) | 100 µM | [1][2] | |

| No inhibition | L1210 (murine leukemia) | ≤ 100 µM | [1][2] | |

| Antiviral Activity | No activity | HSV-1, HSV-2, adeno, rhino, influenza, parainfluenza, HIV-1 | ≤ 1 µM | [1] |

Visualizations

Signaling Pathway: Presumed Mechanism of DNMT Inhibition

Caption: Presumed mechanism of action of this compound.

Experimental Workflow: Synthesis and Biological Evaluation

Caption: Workflow for the synthesis and initial biological screening.

Logical Relationship: Early Drug Discovery Process

Caption: Logical flow of the early discovery of this compound.

Conclusion

The early investigation of this compound established its synthesis and confirmed its role as a DNA methyltransferase inhibitor. While it demonstrated some in vitro biological activity, its potency was found to be significantly lower than its parent compound, 5-azacytidine. This likely contributed to the limited further development of this particular analog. Nevertheless, the study of such derivatives provides valuable insights into the structure-activity relationships of nucleoside analogs as epigenetic modulators. Further research into more potent and specific derivatives continues to be an active area in the quest for novel cancer therapeutics.

References

The Epitranscriptomic Frontier: A Technical Guide to the Effects of 6-Methyl-5-azacytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of epitranscriptomics, the study of post-transcriptional RNA modifications, is rapidly expanding, revealing a new layer of gene regulation crucial in health and disease. Among the chemical modifications that adorn RNA molecules, N6-methyladenosine (m6A) and 5-methylcytosine (m5C) are two of the most prevalent and functionally significant. The ability to pharmacologically manipulate the enzymes that write, erase, and read these marks holds immense therapeutic potential.

This technical guide delves into the epitranscriptomic effects of 6-Methyl-5-azacytidine, a derivative of the well-known DNA methyltransferase inhibitor, 5-azacytidine. While research on the direct epitranscriptomic impact of this compound is still emerging, this document synthesizes the current understanding based on its close analog, 5-azacytidine, and presents the foundational knowledge and experimental frameworks necessary for its investigation. We will explore its mechanism of action, its influence on RNA methylation, the signaling pathways it modulates, and the detailed experimental protocols required to study these effects.

Core Concepts: The Major Players in RNA Methylation

The levels of RNA methylation are dynamically regulated by a trio of protein families:

-

"Writers" (Methyltransferases): These enzymes install methyl groups onto RNA. The primary m6A writer complex consists of METTL3 and METTL14. For m5C, enzymes like NSUN2 and the DNA methyltransferase homolog DNMT2 are key players.

-

"Erasers" (Demethylases): These enzymes remove methyl groups. FTO and ALKBH5 are the principal m6A demethylases.

-

"Readers" (Binding Proteins): These proteins recognize methylated RNA and mediate downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are prominent m6A readers that influence mRNA stability, translation, and splicing.

Epitranscriptomic Effects of Azacytidine Analogs: A Focus on 5-azacytidine

Current research indicates that 5-azacytidine, a ribonucleoside analog, has a significant impact on RNA methylation, particularly m5C. As a close structural analog, this compound is hypothesized to share similar mechanisms of action, although further research is required for confirmation.

Inhibition of DNMT2 and tRNA Hypomethylation

Studies have shown that 5-azacytidine selectively inhibits the RNA methyltransferase DNMT2.[1][2][3] This inhibition leads to a reduction in m5C levels in tRNA, most notably at cytosine 38 of tRNAAsp.[1][2][3] Given that this compound is also a potent DNMT inhibitor, it is plausible that it exerts a similar effect on tRNA methylation.[4][5]

Impact on m6A Modification

Recent evidence suggests that 5-azacytidine treatment can also lead to a significant reduction in global m6A levels in acute myeloid leukemia (AML) cells.[6] This finding opens up a new avenue of investigation into the broader epitranscriptomic consequences of azacytidine-based therapies.

Quantitative Data on the Effects of 5-Azacytidine

The following tables summarize quantitative data from studies on 5-azacytidine, which can serve as a benchmark for investigating this compound.

| Parameter | Cell Line | Treatment | Effect | Reference |

| tRNAAsp C38 Methylation | HL-60 | 500 nmol/L 5-azacytidine for 3 days | Demethylation from 54% in control to 21% in treated cells. | [1] |

| tRNAAsp C38 Methylation | K562 | 1 µmol/L 5-azacytidine for 3 days | Significant demethylation at C38. | [3] |

| Global m6A Levels | HL-60 | IC50 concentration of 5-azacytidine | Significant decrease in m6A levels. | [6] |

| Metabolic Activity | HCT116 | Low micromolar concentrations of 5-azacytidine | Distinct drug response compared to decitabine at 50-fold higher concentrations. | [1] |

Table 1: Effects of 5-Azacytidine on RNA Methylation and Cellular Processes

| Compound | Cell Line | IC50 (µM) - Antiproliferative Activity | Reference |

| This compound | LoVo/L | Inhibition of 30% at 100 µM | [7][8] |

| This compound | L1210 | No inhibition at ≤ 100 µM | [7][8] |

| This compound | E. coli | Inhibition of 85% at 4000 µM | [7][8] |

Table 2: Biological Activity of this compound

Signaling Pathways Modulated by Azacytidine

The epitranscriptomic alterations induced by azacytidine analogs can have profound effects on various cellular signaling pathways. While the direct links between this compound-induced RNA modifications and specific pathways are yet to be fully elucidated, studies on 5-azacytidine provide valuable insights.

-

Cancer Progression Pathways: In uveal melanoma, 5-azacytidine treatment has been shown to alter methylation in genes involved in the PI3K/Akt and MAPK signaling pathways .[9]

-

mRNA Stability Regulation: 5-azacytidine can engage an IRE1α-EGFR-ERK1/2 signaling pathway that leads to the stabilization of the LDL receptor mRNA.[10]

-

Immune Response and DNA Damage: The m6A machinery is implicated in the DNA damage response and innate immunity .[11] Perturbations in m6A levels by compounds like this compound could therefore impact these pathways.

Caption: Potential signaling pathways affected by this compound.

Experimental Protocols

To investigate the epitranscriptomic effects of this compound, a combination of cellular treatment and specialized molecular biology techniques is required.

Cell Culture Treatment with this compound

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the treatment period.

-

Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[4] Further dilute in complete cell culture medium to the desired final concentrations.

-

Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[7][8] A vehicle control (DMSO) should be included in all experiments.

-

Harvesting: After treatment, harvest cells for downstream applications such as RNA extraction.

RNA Bisulfite Sequencing (for m5C analysis)

This technique allows for the single-nucleotide resolution detection of m5C.

-

RNA Extraction: Isolate total RNA from treated and control cells using a standard method (e.g., TRIzol).

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[2]

-

Reverse Transcription and PCR: Reverse transcribe the bisulfite-converted RNA into cDNA, followed by PCR amplification of the target regions.[2]

-

Sequencing: Sequence the PCR products and align to a reference sequence to identify the positions of methylated cytosines.

Caption: Workflow for RNA Bisulfite Sequencing.

m6A-Seq (MeRIP-Seq) for Transcriptome-Wide m6A Profiling

This antibody-based method enriches for m6A-containing RNA fragments for subsequent sequencing.

-

mRNA Isolation and Fragmentation: Isolate poly(A) RNA and fragment it into smaller pieces.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to specifically pull down m6A-containing fragments.

-

Library Preparation: Prepare sequencing libraries from the immunoprecipitated RNA and an input control.

-

High-Throughput Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: Align reads to the transcriptome and identify enriched regions (peaks) to map m6A sites.

Caption: Workflow for m6A-Seq (MeRIP-Seq).

LC-MS/MS for Global m6A Quantification

Liquid chromatography-tandem mass spectrometry provides a highly accurate method for quantifying the overall levels of m6A in a sample.

-

RNA Digestion: Digest total RNA into single nucleosides using nucleases.

-

Chromatographic Separation: Separate the nucleosides using liquid chromatography.

-

Mass Spectrometry: Quantify the amounts of adenosine and N6-methyladenosine using tandem mass spectrometry.

-

Quantification: Calculate the ratio of m6A to total adenosine to determine the global m6A level.

Future Directions and Conclusion

The study of this compound's epitranscriptomic effects is a promising area of research with the potential to uncover novel therapeutic strategies. While much of our current understanding is extrapolated from its close analog, 5-azacytidine, the unique properties of the 6-methyl group may confer distinct biological activities.

Future research should focus on:

-

Directly assessing the impact of this compound on the m6A and m5C epitranscriptomes using the techniques outlined in this guide.

-

Identifying the specific RNA methyltransferases and demethylases that are modulated by this compound.

-

Elucidating the downstream signaling pathways that are activated or inhibited as a consequence of these epitranscriptomic changes.

-

Conducting comparative studies between 5-azacytidine and this compound to delineate their differential effects.

By systematically applying the methodologies and frameworks presented here, the scientific community can unlock the full potential of this compound as a tool to probe the epitranscriptome and as a candidate for novel therapeutic interventions.

References

- 1. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comparative Analysis of 5-Azacytidine- and Zebularine-Induced DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of epitranscriptomic gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Perturbation of m6A writers reveals two distinct classes of mRNA methylation at internal and 5’ sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]

Foundational Research on 5-Azacytidine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding 5-azacytidine and its analogues, a critical class of compounds in the field of epigenetics and cancer therapy. This document provides a comprehensive overview of their core mechanism of action, synthesis, and preclinical and clinical evaluation, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: Mechanism of Action

5-Azacytidine and its analogues, most notably Decitabine (5-aza-2'-deoxycytidine), are potent hypomethylating agents. Their primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining methylation patterns on DNA.[1][2] Aberrant DNA hypermethylation is a key epigenetic silencing mechanism for tumor suppressor genes in many cancers.[1]

The incorporation of these cytidine analogues into DNA, and in the case of 5-azacytidine, also into RNA, is the crucial first step.[3][4] Once incorporated into the DNA strand, they form a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[1][3] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[3][5]

While DNA hypomethylation is the central mechanism, studies have shown that 5-azacytidine and its analogues can also induce DNA damage and apoptosis through pathways independent of their demethylating activity.[3] Furthermore, 5-azacytidine has been shown to inhibit nonsense-mediated decay (NMD) in a MYC-dependent manner.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for 5-azacytidine and its prominent analogue, Decitabine, across various cancer cell lines.

| Compound | Cell Line | Assay Type | Efficacy Metric (EC50/IC50) | Reference |

| 5-Azacytidine | H358 (NSCLC) | Cell Viability | 0.6 µg/mL (IC50) | [7] |

| H460 (NSCLC) | Cell Viability | 4.9 µg/mL (IC50) | [7] | |

| H226 (NSCLC) | Cell Viability | 3.4 µg/mL (IC50) | [7] | |

| A549 (NSCLC) | Cell Viability | ~10.5 µM (EC50) | [3] | |

| H1299 (NSCLC) | Cell Viability | ~5.1 µM (EC50) | [3] | |

| Decitabine | H1299 (NSCLC) | Cell Viability | ~5.1 µM (EC50) | [3] |

Table 1: In Vitro Efficacy of 5-Azacytidine and Decitabine in Non-Small Cell Lung Cancer (NSCLC) Cell Lines.

| Compound | Analogue | Cell Line | Growth Inhibition (GI50) | Reference |

| 5-Azacytidine | - | HL-60 (Leukemia) | 0.29 µM | [8] |

| Analogue 3a | Ribofuranosyl S-nucleoside | HL-60 (Leukemia) | 1.7 µM | [8] |

Table 2: Antiproliferative Activity of 5-Azacytidine and a Synthetic Analogue in Human Leukemia Cells.

Experimental Protocols

This section outlines detailed methodologies for key experiments in the study of 5-azacytidine analogues.

Synthesis of 5-Azacytidine Analogues

The synthesis of novel 5-azacytidine analogues is a crucial area of research to improve efficacy and reduce toxicity. A general approach involves the Vorbrüggen coupling of a silylated 5-azacytosine derivative with a protected sugar moiety.[8][9]

Example Protocol for the Synthesis of 2',3',5'-Triacetyl-5-Azacytidine:

-

Silylation of 5-Azacytosine: A mixture of 5-azacytosine, hexamethyldisilazane, and a catalytic amount of ammonium sulfate is heated at reflux for several hours. The excess hexamethyldisilazane is then removed under reduced pressure to yield trimethylsilylated 5-azacytosine.[10]

-

Coupling Reaction: The trimethylsilylated 5-azacytosine is then condensed with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst such as SnCl4 or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in an anhydrous solvent like acetonitrile.[9][10]

-

Deprotection and Purification: The resulting acylated nucleosides are then deprotected using a saturated solution of ammonia in methanol at room temperature. The final products are purified using flash column chromatography.[9]

DNA Methyltransferase (DNMT) Inhibition Assay

Several commercial kits and published protocols are available to assess the inhibitory activity of 5-azacytidine analogues on DNMTs. A common method is a colorimetric or fluorometric assay that measures the methylation of a DNA substrate.[11][12]

General Protocol for a Fluorometric DNMT1 Inhibition Assay:

-

Substrate Coating: A unique cytosine-rich DNA substrate is stably coated onto microplate wells.[12]

-

Enzyme Reaction: The test compound (inhibitor) is added to the wells along with a purified recombinant DNMT1 enzyme and the methyl donor, S-adenosyl-L-methionine (SAM).[11]

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow for the methylation reaction to occur.[11]

-

Detection: The methylated DNA is then recognized by a specific capture antibody, followed by a detection antibody and an enhancer solution that generates a fluorescent signal.[11][12]

-

Quantification: The fluorescence is read on a microplate reader, and the percentage of inhibition is calculated by comparing the signal from the inhibitor-treated wells to the untreated control wells.[11]

Cell Viability Assay

To determine the cytotoxic effects of 5-azacytidine analogues on cancer cells, a standard cell viability assay such as the MTT or MTS assay is commonly used.

General Protocol for a Cell Viability Assay:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the 5-azacytidine analogue and incubated for a specific period (e.g., 72 hours).

-

Reagent Addition: A reagent such as MTT or MTS is added to each well and incubated for a few hours. The reagent is converted by viable cells into a colored formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 or IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 5-azacytidine analogues.

Caption: Mechanism of action of 5-azacytidine analogues.

Caption: Drug discovery workflow for 5-azacytidine analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Azacytidine for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validate User [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiproliferative activities of 5-azacytidine analogues in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. epigentek.com [epigentek.com]

The Function of the Methyl Group in 6-Methyl-5-azacytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methyl-5-azacytidine, a derivative of the well-characterized DNA methyltransferase (DNMT) inhibitor 5-azacytidine, exhibits significantly attenuated biological activity. The addition of a methyl group at the 6-position of the 5-azacytosine ring sterically and electronically hinders the molecule's ability to effectively inhibit DNA methyltransferases. This guide provides a comprehensive analysis of the structural and functional consequences of this methylation, supported by comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. Understanding the impact of this single methyl group offers valuable insights into the structure-activity relationship of azanucleoside inhibitors and can inform the design of future epigenetic therapies.

Introduction: The Role of the Methyl Group in Modulating Biological Activity

5-Azacytidine is a potent hypomethylating agent that functions by incorporating into DNA and forming a covalent bond with DNA methyltransferases (DNMTs), leading to their degradation and a subsequent reduction in DNA methylation.[1][2] The introduction of a methyl group at the 6-position of the 5-azacytosine ring in this compound drastically alters its pharmacological properties, primarily by diminishing its antiproliferative and DNMT-inhibitory activities.[3] This technical guide delves into the molecular mechanisms underlying this reduced efficacy, providing a detailed comparison with its parent compound, 5-azacytidine.

Mechanism of Action: How the 6-Methyl Group Attenuates DNMT Inhibition

The established mechanism of action for 5-azacytidine involves its incorporation into DNA, where the nitrogen at the 5-position of the azacytosine ring disrupts the normal methylation process. A key step is the formation of a covalent adduct between the C6 of the azacytosine ring and a cysteine residue in the active site of DNMT.[1]

The presence of a methyl group at the C6 position in this compound is hypothesized to interfere with this process in two primary ways:

-

Steric Hindrance: The bulky methyl group likely creates steric hindrance within the constrained catalytic pocket of DNMTs, impeding the optimal positioning of the azacytosine ring for the nucleophilic attack by the catalytic cysteine residue. This would reduce the efficiency of covalent adduct formation, which is essential for the irreversible inhibition of the enzyme.

-

Altered Electronic Properties: The methyl group, being an electron-donating group, can alter the electron distribution within the triazine ring. This may decrease the electrophilicity of the C6 carbon, making it less susceptible to nucleophilic attack by the DNMT's cysteine residue.[4]

These structural and electronic modifications result in a significantly lower affinity and/or reactivity of this compound towards DNMTs compared to 5-azacytidine.

Comparative Biological Activity

The addition of the 6-methyl group leads to a marked decrease in the antiproliferative activity of this compound across various cell lines when compared to 5-azacytidine.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | HL-60 (Human Leukemia) | GI50 | 18.5 µM | [3] |

| 5-Azacytidine | HL-60 (Human Leukemia) | GI50 | 0.29 µM | [3] |

| This compound | LoVo/L (Human Colon Carcinoma) | % Inhibition | 30% at 100 µM | [5] |

| This compound | L1210 (Mouse Leukemia) | % Inhibition | No inhibition at ≤ 100 µM | [5] |

| This compound | E. coli | % Inhibition | 85% at 4000 µM | [5] |

Table 1: Comparative Antiproliferative Activity of this compound and 5-Azacytidine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its comparison to 5-azacytidine.

Synthesis of this compound

A common method for the synthesis of this compound is the trimethylsilyl method.[6]

Protocol:

-

Silylation of 6-methyl-5-azacytosine: A mixture of 6-methyl-5-azacytosine, hexamethyldisilazane (HMDS), and trimethylsilyl chloride (TMSCl) in acetonitrile is heated to reflux for approximately 20 hours under an inert atmosphere.

-

Coupling Reaction: The silylated 6-methyl-5-azacytosine is then reacted with a protected ribose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like TMS-triflate. The reaction is typically carried out at ambient temperature for about 20 hours.

-

Deprotection and Purification: The protecting groups are removed, and the crude product is purified, for example, by recrystallization from a solvent mixture like DMSO and methanol, to yield pure this compound.

Antiproliferative Activity Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6][7][8][9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and 5-azacytidine and incubate for the desired period (e.g., 72 hours).

-

Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour to fix the cells.

-

Staining: Wash the plates with water and air dry. Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader. The absorbance is proportional to the number of living cells.

In Vitro DNA Methyltransferase (DNMT) Activity Assay

This assay measures the activity of DNMT enzymes by quantifying the incorporation of a radiolabeled methyl group into a DNA substrate.[10]

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the DNMT enzyme (e.g., DNMT1), a biotinylated DNA duplex substrate, and the compound to be tested (this compound or 5-azacytidine) in a suitable reaction buffer.

-

Initiation of Reaction: Start the reaction by adding [methyl-³H] S-adenosyl-L-methionine ([³H]SAM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

-

Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated scintillation plate (e.g., Flashplate™) containing a high concentration of unlabeled S-adenosyl-L-homocysteine (SAH) to stop the reaction and allow the biotinylated DNA to bind to the plate.

-

Washing: Wash the plate to remove unincorporated [³H]SAM.

-

Scintillation Counting: Measure the radioactivity in each well using a scintillation counter. The amount of incorporated radioactivity is proportional to the DNMT activity.

Western Blot Analysis of DNMT1 Protein Levels

This protocol is used to quantify the amount of DNMT1 protein in cells following treatment with the compounds.[4][11][12][13][14]

Protocol:

-

Cell Lysis: Treat cells with this compound or 5-azacytidine for the desired time, then lyse the cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system. The intensity of the signal corresponds to the amount of DNMT1 protein. A loading control, such as β-actin or GAPDH, should be used to normalize the results.

Global DNA Methylation Analysis by LC-MS/MS

This "gold standard" method provides a highly accurate quantification of the overall percentage of 5-methylcytosine (5mC) in the genome.[1][3][7][8][9]

Protocol:

-

DNA Extraction: Isolate genomic DNA from cells treated with the compounds.

-

DNA Hydrolysis: Digest the genomic DNA into individual nucleosides using a cocktail of enzymes (e.g., DNA degradase).

-

LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify the amounts of deoxycytidine (dC) and 5-methyldeoxycytidine (5mdC) using tandem mass spectrometry.

-

Quantification: The percentage of global DNA methylation is calculated as: % 5mC = [5mdC / (5mdC + dC)] * 100.

Gene-Specific DNA Methylation Analysis by Pyrosequencing

Pyrosequencing allows for the quantitative analysis of methylation at specific CpG sites within a gene of interest.[5][11][15][16][17]

Protocol:

-

Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the target region of interest using PCR with one of the primers being biotinylated.

-

Template Preparation: The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is washed away, leaving a single-stranded DNA template.

-

Pyrosequencing: The sequencing primer is annealed to the single-stranded template, and the pyrosequencing reaction is performed. Nucleotides are added sequentially, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

-

Data Analysis: The software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine to thymine (derived from the bisulfite-converted uracil).

Signaling Pathways and Cellular Processes

5-Azacytidine is known to influence various cellular signaling pathways, often as a downstream consequence of its effects on DNA methylation and gene expression. For instance, 5-azacytidine has been shown to activate the PI3-kinase/Akt and ERK1/2 MAPK signaling pathways.[6][12] Given the significantly reduced activity of this compound as a DNMT inhibitor, it is expected that its impact on these downstream pathways would be correspondingly attenuated. Direct comparative studies on the signaling effects of this compound are currently lacking.

Visualizations

Figure 1: Comparative mechanism of DNMT inhibition.

Figure 2: Workflow for comparing the two compounds.

Conclusion

The addition of a methyl group at the 6-position of 5-azacytidine serves as a clear example of how a subtle structural modification can have profound effects on the biological activity of a nucleoside analog. The resulting compound, this compound, demonstrates significantly reduced antiproliferative and, presumably, DNMT inhibitory activity. This is likely due to steric hindrance and altered electronic properties that impede its interaction with the active site of DNMTs. The data and protocols presented in this guide provide a framework for further investigation into the structure-activity relationships of DNMT inhibitors, which is crucial for the rational design of more specific and effective epigenetic drugs. While this compound itself may not be a clinically viable candidate due to its reduced potency, its study provides valuable negative control data and enhances our fundamental understanding of the molecular interactions governing DNMT inhibition.

References

- 1. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - Epigenetics [epigenhub.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Global Analysis of DNA Methylation by LC-MS [bio-protocol.org]

- 8. Measurement of global DNA methylation levels by mass spectrometry [bio-protocol.org]

- 9. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-azacytidine treatment reorganizes genomic histone modification patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection and Analysis of DNA Methylation by Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]

- 12. DNA-hypomethylating agent, 5'-azacytidine, induces cyclooxygenase-2 expression via the PI3-kinase/Akt and extracellular signal-regulated kinase-1/2 pathways in human HT1080 fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. elearning.unite.it [elearning.unite.it]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Gene-Specific DNA Methylation Patterns by Pyrosequencing® Technology | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for 6-Methyl-5-azacytidine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-azacytidine is a potent inhibitor of DNA methyltransferases (DNMTs).[1][2][3] As a cytidine analog, it becomes incorporated into DNA and RNA.[4] Its primary mechanism of action involves trapping DNMTs, leading to their degradation and subsequent hypomethylation of DNA.[4][5][6] This reactivation of epigenetically silenced genes, including tumor suppressor genes, makes it a compound of significant interest in cancer research.[6][7]

Note: Detailed experimental data and established protocols specifically for this compound are limited in publicly available literature. The following protocols and data are based on the well-characterized and structurally similar DNMT inhibitor, 5-azacytidine. These should serve as a starting point for experimental design, and optimization for this compound is highly recommended.

Mechanism of Action

This compound, as a nucleoside analog, is anticipated to follow a mechanism of action similar to 5-azacytidine. After cellular uptake, it is converted into its triphosphate form and incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it forms a covalent bond with DNA methyltransferase (DNMT), trapping the enzyme and leading to its proteasomal degradation.[4][5][6] This depletion of active DNMT during subsequent rounds of DNA replication results in passive demethylation of the genome. The resulting hypomethylation can lead to the re-expression of silenced genes, including tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, or apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize typical concentration ranges and IC50 values observed for the related compound 5-azacytidine in various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.

Table 1: Effective Concentrations of 5-Azacytidine in Cell Culture

| Parameter | Concentration Range | Treatment Duration | Notes |

| DNA Demethylation | 1 - 10 µM | 24 - 72 hours | Followed by a drug-free period for optimal effect. |

| Apoptosis Induction | 1 - 20 µM | 48 - 96 hours | Dose and time-dependent. |

| Cell Viability (IC50) | 0.7 - 5 µM | 72 hours | Highly cell line dependent. |

Table 2: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| MM.1S | Multiple Myeloma | ~0.7-3.2 | 72 | [8] |

| RPMI8226 | Multiple Myeloma | ~0.7-3.2 | 72 | [8] |

| OCI-AML3 | Acute Myeloid Leukemia | ~1 | 96 | |

| T24 | Bladder Carcinoma | >100 (low cytotoxicity) | 24-96 | |

| HepG2 | Hepatocellular Carcinoma | ~500 | 24 | |

| Huh7 | Hepatocellular Carcinoma | ~500 | 24 | |

| OSCCs | Oral Squamous Cell Carcinoma | 0.8 | 24 | [4] |

| CSCs | Cancer Stem Cells (Oral) | 1.5 | 24 | [4] |

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the effects of DNMT inhibitors in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental conditions when using this compound.

General Experimental Workflow

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Global DNA Methylation Analysis

This protocol provides a general overview of assessing changes in global DNA methylation.

Materials:

-

Cells treated with this compound and control cells

-

DNA extraction kit

-

Global DNA Methylation Assay Kit (e.g., ELISA-based)

Procedure:

-

DNA Extraction: Extract genomic DNA from treated and control cells using a DNA extraction kit.

-

DNA Quantification: Quantify the extracted DNA and assess its purity.

-

Methylation Assay: Perform the global DNA methylation assay according to the manufacturer's protocol. This typically involves binding of genomic DNA to assay wells, followed by incubation with antibodies specific for 5-methylcytosine.

-

Data Analysis: Calculate the percentage of methylated DNA based on the absorbance readings and a standard curve.

Signaling Pathways Affected

Based on studies with 5-azacytidine, DNMT inhibition can impact multiple signaling pathways involved in cancer progression. These include, but are not limited to:

-

Cell Cycle Regulation: Re-expression of tumor suppressor genes like p16 and p21 can lead to cell cycle arrest.

-

Apoptosis Pathways: Upregulation of pro-apoptotic proteins (e.g., Bax, Puma, Noxa) and cleavage of caspases can trigger programmed cell death.[8]

-

PI3K/Akt and MAPK Signaling: Alterations in the methylation status of genes within these pathways can affect cell proliferation, survival, and motility.[2]

-

Wnt Signaling Pathway: Demethylation of components of the Wnt pathway can influence cell fate and development.[9]

Conclusion

This compound holds promise as an epigenetic modulator for research and potential therapeutic development. The provided protocols and data, derived from its close analog 5-azacytidine, offer a solid foundation for initiating in vitro studies. Rigorous optimization and validation will be essential to accurately characterize the specific effects of this compound in your chosen cellular models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. adooq.com [adooq.com]

- 4. Azacitidine - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. DNA Methyltransferase Inhibitor Zebularine Induces Human Cholangiocarcinoma Cell Death through Alteration of DNA Methylation Status - PMC [pmc.ncbi.nlm.nih.gov]

in vitro dosage recommendations for 6-Methyl-5-azacytidine

Application Notes and Protocols for 5-Azacytidine

Important Note: Initial searches for "6-Methyl-5-azacytidine" did not yield specific in vitro dosage recommendations or detailed protocols for this particular compound. The following application notes and protocols are provided for the closely related and widely studied DNA methyltransferase inhibitor, 5-Azacytidine (also known as Azacitidine) , and are based on the assumption that this is the compound of interest for your research.

Application Notes

Mechanism of Action:

5-Azacytidine is a chemical analog of the nucleoside cytidine, primarily used in cancer research and treatment. Its anti-neoplastic activity stems from a dual mechanism that is dependent on its concentration.[1]

-

DNA Hypomethylation (at low doses): As a cytidine analogue, 5-azacytidine is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2] Once incorporated, it forms an irreversible covalent bond with DNA methyltransferases (DNMTs), trapping the enzymes.[2][3] This sequestration leads to the degradation of DNMTs, preventing the maintenance of DNA methylation patterns during subsequent rounds of replication. The resulting passive, global hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation, cell cycle arrest, or apoptosis.[2][4]

-

Cytotoxicity (at high doses): 5-Azacytidine is also a ribonucleoside and is incorporated into RNA to a much larger extent than into DNA.[1] This incorporation disrupts RNA processing and function, leading to the disassembly of polyribosomes and the inhibition of protein synthesis, ultimately resulting in cytotoxicity and cell death.[1][2]

The diagram below illustrates the primary mechanism of action of 5-Azacytidine leading to DNA hypomethylation.

References

Application Note and Protocol: Preparation of 6-Methyl-5-azacytidine Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methyl-5-azacytidine is a potent DNA methyltransferase (DNMT) inhibitor investigated for its role in epigenetic modification and potential therapeutic applications.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of this compound.

| Property | Value | Source |

| Molecular Weight | 258.23 g/mol | [1] |

| CAS Number | 105330-94-7 | [1] |

| Solubility in DMSO | 125 mg/mL (484.06 mM) | [1][2] |

| Appearance | Crystalline solid | [3] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

1. Materials and Equipment:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile, filter-tipped pipette tips

-

Vortex mixer

-

Ultrasonic bath

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2. Safety Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.

3. Step-by-Step Procedure:

Step 1: Pre-dissolution Preparations

-

Allow the vial of this compound powder and the sealed bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation. Note that the compound is hygroscopic, and moisture can impact solubility.[1]

Step 2: Calculation of Mass

-

Determine the desired concentration and volume of your stock solution.

-

Use the following formula to calculate the mass of this compound required: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example: To prepare 1 mL of a 100 mM stock solution: Mass (mg) = 0.1 mol/L × 0.001 L × 258.23 g/mol × 1000 mg/g = 25.82 mg

Step 3: Weighing and Dissolution

-

Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

-

Add the calculated volume of fresh, anhydrous DMSO to the vial containing the powder.

Step 4: Aiding Solubilization

-

Vortex the solution vigorously for 1-2 minutes.

-

To ensure complete dissolution, sonicate the vial in an ultrasonic bath.[1][2] If precipitation persists, gentle warming of the tube to 37°C can also aid solubility.[2] Visually inspect the solution to ensure it is clear and free of particulates.

Step 5: Aliquoting and Storage

-

Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2]

-

Clearly label each aliquot with the compound name, concentration, date, and your initials.

-

Store the aliquots according to the recommended conditions outlined in the table below.

Storage and Stability

Proper storage is essential to maintain the potency and stability of the this compound stock solution.

| Storage Temperature | Recommended Duration | Source |

| -20°C | Up to 1 month | [2] |

| -80°C | Up to 6 months | [2] |

Note: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[1] Avoid long-term storage of aqueous dilutions, as related compounds like 5-azacytidine are very unstable in aqueous solutions.[4]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for stock solution preparation.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for 6-Methyl-5-azacytidine Treatment for Effective Demethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction